D-Galactose, 3-O-alpha-D-galactopyranosyl-

Vue d'ensemble

Description

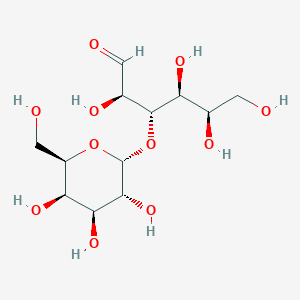

D-Galactose, a vital monosaccharide with a significant role in the biosynthesis of glycolipids and glycoproteins, can be synthesized and modified to produce derivatives like 3-O-alpha-D-galactopyranosyl-D-galactose. These derivatives are crucial for studying the conformation of oligosaccharides and understanding the chemical and physical behavior of complex carbohydrates in biological systems.

Synthesis Analysis

The synthesis of isomeric O-β-d-galactopyranosyl-d-galactoses and various derivatives, including 3-O-alpha-D-galactopyranosyl-D-galactose, involves partial hydrolysis and careful control of reaction conditions to produce the desired isomers with high specificity and yield. Techniques such as chromatography and electrophoresis are essential for the purification and identification of these compounds (Fontana et al., 1982).

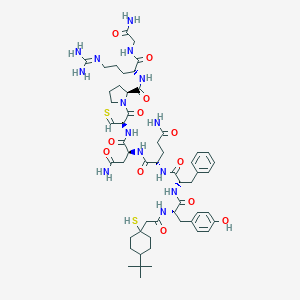

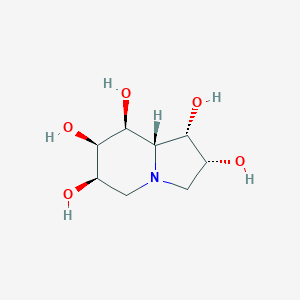

Molecular Structure Analysis

The molecular structure of D-galactose derivatives, including 3-O-alpha-D-galactopyranosyl-D-galactose, is characterized by its unique stereochemistry and the presence of a pyranose ring. The conformation and configurational relationship of hydroxyl groups in these sugars are critical for their biological function and interaction with other molecules. NMR spectroscopy and molecular modeling studies provide detailed insights into their solution-phase structure (Krishna et al., 1990).

Chemical Reactions and Properties

D-Galactose derivatives undergo various chemical reactions, including oxidation, methylation, and glycosylation, influencing their chemical properties and biological functions. For example, galactose oxidase can catalyze the targeted oxidation of galactose derivatives to produce specific aldehydes, acids, and other products essential for studying enzyme-substrate interactions and glycan structures (Parikka & Tenkanen, 2009).

Physical Properties Analysis

The physical properties of D-galactose derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents on the galactose molecule. These properties are crucial for their application in biochemical assays and the development of glycoconjugate materials.

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific enzymes and chemicals, define the biological role of D-galactose derivatives. Enzymatic synthesis methods have been developed to produce specific glycosidic bonds, enabling the study of glycan structures and functions in biological systems (Nishimoto & Kitaoka, 2009).

Applications De Recherche Scientifique

Études du Métabolisme des Glucides

Le 3-O- (α-D-Galactopyranosyl)-D-galactose est pertinent dans les études du métabolisme des glucides en raison de son rôle de constituant structurel dans divers glucides alimentaires, impactant leur digestion et leur absorption .

Investigations sur les Glycoprotéines

Ce composé contribue aux investigations impliquant les glycoprotéines, qui englobent les protéines contenant des molécules de glucides .

Études Immunologiques

Sa participation à la reconnaissance et à la liaison des antigènes la rend utile dans les études immunologiques .

Études de la Communication Cellule-Cellule

L'étude de la communication cellule-cellule intègre également l'alpha-D-galactose en raison de son rôle dans la formation des jonctions cellule-cellule .

Administration de Médicaments

Dans le domaine de l'administration de médicaments, le galactose agit comme un ligand pour cibler sélectivement les cellules exprimant les récepteurs du galactose, tels que les hépatocytes, les macrophages et certaines cellules cancéreuses .

Diagnostic

Des tests diagnostiques basés sur le galactose, tels que le test de capacité d'élimination du galactose, sont utilisés pour évaluer la fonction hépatique et évaluer la maladie hépatique ainsi que la réserve fonctionnelle hépatique .

Théranostique

Des agents théranostiques à base de galactose peuvent être conçus en combinant les capacités d'administration de médicaments et de diagnostic .

Établissement de Blocs Glycaniques

PoβGal35A, une exo-β-1,3/4/6-galactanase à activité élevée, peut être utilisée pour établir des blocs glycaniques dans les glycoconjugués .

Mécanisme D'action

Target of Action

The primary targets of 3alpha-galactobiose are the cell membranes of most mammals . This compound is a disaccharide that is ubiquitously expressed in glycoproteins and glycolipids .

Mode of Action

3alpha-galactobiose interacts with its targets by becoming a part of the cell membranes. Certain kinds of ticks can introduce this compound into the human body . The body reacts by becoming overloaded with immunoglobulin E . This reaction results in an acquired allergy known as "alpha-gal syndrome" .

Biochemical Pathways

The introduction of 3alpha-galactobiose into the human body affects the immune response pathway. The body’s immune system recognizes the compound as a foreign substance and produces immunoglobulin E to combat it . This response leads to various allergic reactions, which are part of the body’s defense mechanisms .

Pharmacokinetics

It is known that the compound can be introduced into the human body through tick bites . Once in the body, it becomes a part of the cell membranes and triggers an immune response .

Action Environment

The action, efficacy, and stability of 3alpha-galactobiose can be influenced by various environmental factors. For instance, the presence of ticks in the environment can increase the likelihood of the compound being introduced into the human body . Additionally, the consumption of mammalian meat can trigger the symptoms of alpha-gal syndrome .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEHCIVVZVBCLE-FSYGUOKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927317 | |

| Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13168-24-6 | |

| Record name | Galactosyl-(1-3)galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-alpha-D-Galactopyranosyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALACTOBIOSE, 3.ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW90KQ841P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)